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2-Acetamino-5-methylbiphenyl

Cat. No.: B14127712
M. Wt: 225.28 g/mol
InChI Key: KCJSROIEMGYGTA-UHFFFAOYSA-N
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Description

Contextualization of Substituted Biphenyls in Advanced Organic Chemistry

Substituted biphenyls are a significant class of organic compounds characterized by two phenyl rings linked by a single carbon-carbon bond. This structural motif is not merely a simple combination of two aromatic rings; the rotational freedom around the central bond and the steric and electronic interactions between the rings and their substituents give rise to unique stereochemical and reactive properties. wikipedia.orglibretexts.org

A key feature of many substituted biphenyls is atropisomerism, a type of axial chirality arising from hindered rotation around the single bond connecting the two aryl rings. stackexchange.compearson.com This phenomenon occurs when bulky substituents in the ortho positions of the biphenyl (B1667301) core restrict free rotation, leading to the existence of stable, non-superimposable mirror-image conformers (enantiomers). The energy barrier required to overcome this rotational hindrance must be high enough to allow for the isolation of the individual atropisomers at room temperature. libretexts.org The study of atropisomeric biphenyls is a cornerstone of asymmetric synthesis, where they are often employed as chiral ligands for transition metal catalysts. wikipedia.org

The synthesis of substituted biphenyls is a well-established area of organic chemistry, with numerous methods available for their preparation. Classic approaches include the Ullmann reaction, which involves the copper-mediated coupling of two aryl halides. wikipedia.org More modern and versatile methods, such as the Suzuki-Miyaura cross-coupling reaction, have become indispensable for their synthesis, offering high yields and broad functional group tolerance. wikipedia.org The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

The biphenyl framework is also a common scaffold in various functional materials and biologically active molecules. For instance, polychlorinated biphenyls (PCBs) were historically used as insulating fluids, while polybrominated biphenyls have found application as flame retardants. wikipedia.org In the pharmaceutical industry, the biphenyl moiety is present in a number of drugs, highlighting its importance as a pharmacophore. wikipedia.org Furthermore, the electronic properties of biphenyls make them suitable for applications in materials science, such as in the development of liquid crystals and organic light-emitting diodes (OLEDs). wikipedia.org

The reactivity of substituted biphenyls is largely governed by the nature and position of the substituents on the aromatic rings. These substituents can direct further electrophilic or nucleophilic aromatic substitution reactions, allowing for the synthesis of a wide array of derivatives. The electronic communication between the two rings, although modest in the ground state, can be significantly enhanced in excited states or in radical ions, influencing their photophysical and electrochemical properties. acs.org

PropertyDescription
Structure Two phenyl rings connected by a single C-C bond.
Stereochemistry Can exhibit atropisomerism (axial chirality) with appropriate substitution.
Synthesis Commonly prepared via cross-coupling reactions like Suzuki-Miyaura and Ullmann.
Applications Found in pharmaceuticals, liquid crystals, and other functional materials.
Reactivity Influenced by substituents, with potential for further functionalization.

Significance of Acetamido-Functionalized Aromatic Systems in Chemical Science

The acetamido group (-NHCOCH₃) is a prevalent and versatile functional group in organic chemistry. When attached to an aromatic system, it significantly influences the electronic properties and reactivity of the ring, and it can participate in a variety of chemical transformations. The presence of the acetamido group can be found in a wide range of molecules, from simple building blocks to complex natural products and pharmaceuticals.

One of the primary roles of the acetamido group in aromatic systems is as a directing group in electrophilic aromatic substitution reactions. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring, making the ring more electron-rich and activating it towards electrophilic attack. This activating effect is particularly strong for the ortho and para positions relative to the acetamido group. This directing effect is a fundamental concept in the synthesis of polysubstituted aromatic compounds.

The acetamido group is also a key player in the formation of carbazoles, a class of nitrogen-containing heterocyclic compounds with important applications in materials science and medicinal chemistry. For instance, 2-acetaminobiphenyl derivatives can undergo intramolecular C-H amination or related cyclization reactions to form carbazoles. amazonaws.com This transformation is a powerful tool for the construction of these valuable heterocyclic systems.

Furthermore, acetamido-functionalized aromatic compounds serve as important intermediates in organic synthesis. The acetamido group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding amino group, providing a convenient method for introducing an amine functionality. This is often a crucial step in the synthesis of more complex molecules.

In the context of medicinal chemistry, the acetamido group is a common feature in many drug molecules. It can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors, which is a critical aspect of molecular recognition and drug efficacy. The well-known analgesic and antipyretic drug, paracetamol (acetaminophen), is a prime example of a simple yet highly effective acetamido-functionalized aromatic compound. nih.gov

The investigation of acetamido-functionalized aromatic systems continues to be an active area of research. Studies often focus on developing new synthetic methods for their preparation, exploring their reactivity in novel transformations, and evaluating their potential applications in various fields of chemical science. acs.org

FeatureSignificance
Directing Group Activates the aromatic ring and directs electrophilic substitution to ortho and para positions.
Carbazole (B46965) Synthesis Serves as a precursor for the formation of carbazole ring systems.
Synthetic Intermediate Can be easily converted to an amino group, facilitating further functionalization.
Medicinal Chemistry Acts as a key pharmacophore in many drug molecules through hydrogen bonding.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO B14127712 2-Acetamino-5-methylbiphenyl

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N-(4-methyl-2-phenylphenyl)acetamide

InChI

InChI=1S/C15H15NO/c1-11-8-9-15(16-12(2)17)14(10-11)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17)

InChI Key

KCJSROIEMGYGTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Acetamino 5 Methylbiphenyl and Analogues

Traditional Organic Synthesis Strategies

Traditional methods for constructing the biphenyl (B1667301) core often involve multi-step sequences that have been refined over time for efficiency and yield.

Multi-Step Approaches to the Biphenyl Core

Historically, the synthesis of biphenyls relied on reactions that form the biaryl bond through various means, often involving harsh conditions. One classical approach involves the aromatization of a cyclohexanone (B45756) derivative, which itself can be synthesized from acyclic precursors like β-keto carbonyl compounds and aromatic aldehydes. samipubco.com Although this method can be effective for producing polysubstituted biaryl derivatives, it can suffer from drawbacks related to atom economy and reaction temperature. samipubco.com

Another established multi-step strategy involves the use of fluorenone derivatives. This method is considered cost-effective and suitable for industrial-scale production, though it typically involves longer reaction times. The general concept involves the conversion of a fluorenone to the corresponding biphenyl through a series of reactions.

Furthermore, the use of oxazolines as a synthetic tool provides a valuable route to unsymmetrical biphenyls. orgsyn.org In this method, an o-methoxy- or o-fluorophenyloxazoline can react with organolithium or Grignard reagents to displace the ortho substituent, leading to the formation of the biphenyl structure under mild conditions. orgsyn.org

Precursor Chemistry and Reaction Optimization

The synthesis of 2-acetamino-5-methylbiphenyl inherently begins with the synthesis of its precursors. The precursor, 2-amino-5-methylbiphenyl, can be synthesized through various methods, including the catalytic reduction of polyaniline derivatives. This method is noted for its mild reaction conditions and environmental benefits due to reduced waste.

The final step in the synthesis of the target compound is the acetylation of the amino group of 2-amino-5-methylbiphenyl. This is a standard transformation in organic synthesis.

Optimization of these multi-step syntheses is crucial for maximizing yield and purity. This can involve adjusting reaction conditions such as temperature, solvent, and catalyst loading. For instance, in the synthesis of related biphenyls, purification techniques like recrystallization and column chromatography are essential to obtain the pure product. orgsyn.org The optimization of a multi-step process can also be automated, leading to increased efficiency and reduced waste. acs.org

Transition Metal-Catalyzed Coupling Reactions

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biphenyls, offering milder and more efficient alternatives to traditional methods. samipubco.com

Palladium-Catalyzed Cross-Coupling Protocols (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a prominent palladium-catalyzed reaction for the formation of C-C bonds, and it is widely used for the synthesis of substituted biphenyls. wikipedia.orgresearchgate.net This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. researchgate.net

For the synthesis of this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of a suitably protected 2-amino-5-methylphenyl halide with a phenylboronic acid, or vice versa. The reaction is known for its tolerance of a wide variety of functional groups. researchgate.net Research has demonstrated the successful synthesis of various substituted biphenyls, including fluorinated analogues, in good to excellent yields using this method. researchgate.net

Ligand Design and Catalytic Efficiency in Biaryl Synthesis

The efficiency of palladium-catalyzed cross-coupling reactions is heavily influenced by the choice of ligand coordinated to the palladium center. The ligand plays a crucial role in the catalytic cycle, affecting the rate of oxidative addition, transmetalation, and reductive elimination.

For the synthesis of sterically hindered biphenyls, the design of appropriate ligands is particularly important. acs.org While specific ligand details for the synthesis of this compound are not extensively documented in the provided results, the general principles of ligand design in Suzuki-Miyaura and other cross-coupling reactions are well-established. For instance, bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance catalytic activity. The development of air-stable catalysts, such as those with hemilabile PO coordinated cyclopalladated complexes, has also improved the practicality of these reactions. researchgate.net

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient methods.

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, represent a significant advancement in synthetic efficiency. sioc-journal.cn A one-pot method for the synthesis of 3-amino-2,4-dicarbonitrile-5-methylbiphenyls has been reported, involving a three-component reaction of an aromatic aldehyde, malononitrile, and acetone. researchgate.netresearchgate.net This approach offers advantages such as simplicity, high yields, and reduced solvent usage. researchgate.net

Mechanochemistry, which involves reactions conducted by grinding solid reactants together, is another green chemistry approach. The synthesis of 3-amino-2,4-dicarbonitrile-5-methylbiphenyls has been achieved using a grindstone method with sodium methoxide (B1231860) as a catalyst, resulting in excellent yields and very short reaction times. researchgate.netresearchgate.net

Furthermore, the use of environmentally friendly solvents and catalysts is a key aspect of green chemistry. For example, Suzuki-Miyaura reactions have been successfully performed in aqueous solvents at room temperature. researchgate.net Catalytic methods, such as the use of polyaniline derivatives for the synthesis of 2-amino biphenyls, also contribute to a greener process by reducing reagent consumption and waste generation. The optimization of reaction conditions, such as in the purification of acetaminophen, can also lead to a more environmentally friendly process by minimizing the formation of impurities. google.com

Below is a data table summarizing some synthetic approaches for biphenyl compounds:

Synthetic ApproachKey FeaturesYieldAdvantagesDisadvantages
Aromatization of Cyclohexanone Derivatives Starts from acyclic precursors. samipubco.comModerate (50-66%) samipubco.comAccess to polysubstituted biphenyls. samipubco.comCan have poor atom economy and require high temperatures. samipubco.com
Fluorenone-Based Multi-step Synthesis Industrially applicable method. High Cost-effective. Multi-step process with longer reaction times.
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of aryl halides and aryl boronic acids. researchgate.netGood to excellent researchgate.netHigh functional group tolerance, mild conditions. researchgate.netPotential for self-coupling of aryl boronic acids. researchgate.net
Mechanochemical Synthesis Solvent-free reaction under grinding conditions. researchgate.netExcellent researchgate.netSimple, efficient, environmentally benign, rapid. researchgate.netMay not be suitable for all substrates.
One-Pot Synthesis Multiple reaction steps in a single vessel. sioc-journal.cnHigh (87-94% for a related system) sioc-journal.cnSimplified work-up, shorter reaction times, higher yields. sioc-journal.cnRequires careful planning of reaction sequence.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. cem.comijprdjournal.com This technology has been successfully applied to the synthesis of various heterocyclic compounds and other complex organic molecules. researchgate.netnih.gov The use of microwave irradiation can significantly enhance the efficiency of reactions by enabling rapid and uniform heating of the reaction mixture. ijprdjournal.com

In the context of synthesizing biphenyl derivatives and their precursors, microwave assistance has proven beneficial. For instance, a two-step synthesis of acetaminophen, a related acetamido-containing compound, was developed utilizing microwave irradiation for the hydrogenation of 4-nitrophenol (B140041) followed by acetylation. cem.com This approach highlights the potential for microwave technology to streamline synthetic sequences.

While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in the provided search results, the general principles and successes in related syntheses strongly suggest its applicability. For example, the synthesis of propacetamol (B1218958) hydrochloride, a prodrug of acetaminophen, was significantly improved using microwave irradiation, achieving a high yield and purity. scielo.br This method avoided the need for an iodide salt and demonstrated the superiority of microwave heating over conventional methods for this type of transformation. scielo.br The successful application of microwaves in these analogous syntheses provides a strong rationale for its use in the production of this compound, potentially leading to optimized reaction conditions, reduced reaction times, and improved yields.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of an Acetaminophen Prodrug scielo.br

MethodReaction TimeYield
Conventional Heating2 hours40-44%
Microwave Irradiation10 minutes98%

Development of Aqueous and Aerobic Reaction Conditions

The development of synthetic methods that can be performed in water and under aerobic conditions is a key goal of green chemistry. The Suzuki-Miyaura cross-coupling reaction, a fundamental method for forming carbon-carbon bonds in the synthesis of biphenyls, has seen significant advancements in this area. nih.govmdpi.com Utilizing water as a solvent offers numerous environmental and economic advantages over traditional organic solvents. nih.gov

Researchers have successfully developed palladium-based catalyst systems that are highly efficient for Suzuki-Miyaura couplings in aqueous media. nih.govnih.govrsc.org These catalysts often exhibit high turnover numbers and can be recycled and reused, further enhancing their sustainability. nih.govrsc.org For instance, a catalyst system involving a palladium-cyclodextrin complex has been shown to be effective for Suzuki reactions in water, tolerating a wide variety of substrates. nih.gov Another study reported a hydroxyapatite-supported palladium catalyst that demonstrates excellent activity for Suzuki-Miyaura cross-coupling reactions in water under aerobic conditions. rsc.org

The scope of these aqueous methods includes the coupling of various aryl halides with arylboronic acids, which is directly applicable to the synthesis of this compound. nih.govorganic-chemistry.org The ability to perform these reactions at mild temperatures, such as 37°C, and in the presence of air simplifies the experimental setup and broadens the functional group tolerance. nih.gov The development of phosphine-free catalyst systems further contributes to the safety and cost-effectiveness of these protocols. organic-chemistry.org The application of these aqueous and aerobic Suzuki-Miyaura coupling conditions represents a significant step forward in the sustainable synthesis of this compound and its analogs.

Table 2: Key Features of Aqueous and Aerobic Suzuki-Miyaura Coupling Reactions

FeatureDescriptionReference
SolventPrimarily water, reducing the need for volatile organic compounds. nih.govnih.gov
CatalystOften palladium-based, with some systems being recyclable and reusable. nih.govrsc.org
ConditionsCan often be performed under aerobic conditions and at mild temperatures. nih.gov
Substrate ScopeApplicable to a wide range of aryl halides and arylboronic acids. rsc.orgorganic-chemistry.org

Retrosynthetic Analysis for the Elaboration of this compound

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules by breaking them down into simpler, commercially available starting materials. icj-e.orglkouniv.ac.in This process involves a series of "disconnections," which are the reverse of known chemical reactions. lkouniv.ac.inub.edu

Disconnection Strategies for Aromatic and Biphenyl Compounds

For a target molecule like this compound, the most logical primary disconnection is the carbon-carbon bond between the two phenyl rings, which is a hallmark of biphenyl synthesis. lkouniv.ac.insathyabama.ac.in This disconnection leads to two simpler synthons: a derivative of 2-amino-5-methylbenzene and a phenyl group synthon.

Another key disconnection strategy involves functional group interconversion (FGI). lkouniv.ac.in The acetamido group (-NHCOCH₃) can be retrosynthetically converted to an amino group (-NH₂), which in turn can be derived from a nitro group (-NO₂). youtube.com This is a common tactic as the directing effects of these groups can be strategically exploited during the synthesis.

The synthesis can be envisioned as starting from biphenyl, which undergoes nitration. The nitro group is then reduced to an amine, which is subsequently protected by acetylation. youtube.com This highlights the importance of the order of reactions to achieve the desired substitution pattern.

Table 3: Key Disconnection Approaches for this compound

DisconnectionResulting Synthons/PrecursorsCorresponding Reaction
C-C (biphenyl)2-amino-5-methylphenyl synthon + phenyl synthonSuzuki or similar cross-coupling reaction
C-N (amide)2-amino-5-methylbiphenyl + acyl synthonAmide formation
FGI (amino from nitro)2-nitro-5-methylbiphenylReduction of nitro group

Regioselectivity and Chemoselectivity in Synthesis

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.orgdurgapurgovtcollege.ac.in In the synthesis of this compound, achieving the correct substitution pattern on the aromatic rings is a critical challenge. The directing effects of the substituents play a crucial role. For example, in an electrophilic aromatic substitution reaction on toluene (B28343) (methylbenzene), the methyl group is an ortho-, para-director.

Chemoselectivity is the selective reaction of one functional group in the presence of others. slideshare.netyoutube.com During the synthesis of this compound, a key chemoselective step is the reduction of a nitro group in the presence of the biphenyl system. Similarly, the acetylation of the amino group must occur without affecting other parts of the molecule. The choice of reagents and reaction conditions is paramount to ensure that only the desired functional group reacts. youtube.com

For instance, if a Suzuki coupling is performed between a halogenated aminobenzene derivative and a phenylboronic acid, the palladium catalyst must selectively facilitate the C-C bond formation without interfering with the amino group. The use of protecting groups, such as converting the amine to an amide, can be a useful strategy to control chemoselectivity. slideshare.net

The principles of regioselectivity and chemoselectivity guide the entire synthetic plan, from the choice of starting materials to the sequence of reactions, ensuring the efficient and controlled construction of the target molecule, this compound. durgapurgovtcollege.ac.inmasterorganicchemistry.com

Chemical Reactivity and Mechanistic Investigations of 2 Acetamino 5 Methylbiphenyl Derivatives

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Moiety

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. In the case of 2-acetamino-5-methylbiphenyl, the directing effects of the substituents play a crucial role in determining the position of substitution. The acetamido group (-NHCOCH₃) is a strong activating group and directs incoming electrophiles to the ortho and para positions of the ring to which it is attached. The methyl group (-CH₃) is also an activating, ortho-, para-directing group, though weaker than the acetamido group.

In biphenyl systems, the two rings can influence each other's reactivity. The unsubstituted ring in a substituted biphenyl is generally activated towards electrophilic attack. For this compound, the acetamido- and methyl-substituted ring is highly activated.

Nitration: Nitration of acetanilides is a common electrophilic aromatic substitution. For this compound, nitration is expected to occur primarily on the activated ring containing the acetamido and methyl groups. The strong directing effect of the acetamido group would favor substitution at the positions ortho and para to it. Given that the 2-position is occupied by the acetamido group and the 5-position by the methyl group, the likely positions for nitration would be the 4- and 6-positions. Steric hindrance from the adjacent phenyl ring and the methyl group might influence the regioselectivity. Nitration can also occur on the second, unsubstituted ring, typically at the 4'-position. For instance, the nitration of 2-acetamidodiphenylmethane with a mixture of nitric and sulfuric acids can lead to nitration in the unsubstituted ring. acs.org Vigorous nitration conditions can lead to the introduction of multiple nitro groups. acs.org

Halogenation: Direct halogenation of this compound with reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst would also follow the directing effects of the substituents. organic-chemistry.org Substitution is anticipated to occur preferentially on the activated ring. Studies on 2-acetamidodiphenyl have shown that chlorination can yield a mixture of 3-, 5-, and 4'-monochloro-derivatives, indicating that substitution can occur on both rings. rsc.org For this compound, the positions ortho and para to the acetamido group are the most likely sites of halogenation.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic C-C bond-forming reactions that proceed via electrophilic aromatic substitution. rsc.orgnih.gov The high reactivity of the substituted ring in this compound would make it susceptible to these reactions. However, the acetamido group can coordinate with the Lewis acid catalyst, potentially deactivating the ring or leading to side reactions. Despite this, under appropriate conditions, Friedel-Crafts reactions can be a viable method for introducing alkyl or acyl groups. The regioselectivity would be governed by the directing effects of the existing substituents and steric factors.

Interactive Data Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
Electrophile (E+)Predicted Major Product(s)Ring of SubstitutionKey Directing Group(s)
NO₂⁺2-Acetamino-4-nitro-5-methylbiphenylSubstituted RingAcetamido
Br⁺2-Acetamino-4-bromo-5-methylbiphenylSubstituted RingAcetamido
R-C=O⁺2-Acetamino-4-acyl-5-methylbiphenylSubstituted RingAcetamido
E⁺ (general)2-Acetamino-5-methyl-4'-electrophile-biphenylUnsubstituted RingPhenyl

Nitrene-Mediated Transformations and Intermediate Characterization

The generation of nitrenes from precursors like azides offers a powerful method for the synthesis of nitrogen-containing heterocycles. For derivatives of this compound, the corresponding 2-azido derivatives can be precursors to biphenylylnitrenes, which can undergo a variety of intramolecular reactions.

The thermal or photochemical decomposition of 2-azidobiphenyls is a well-studied process that typically leads to the formation of carbazoles via C-H insertion of the initially formed singlet nitrene. nih.gov The photolysis of 2-azido-2'-methylbiphenyl, a close analog, has been shown to yield phenanthridine (B189435) derivatives as major products, arising from the triplet nitrene. oup.com

The general pathway involves the loss of nitrogen gas from the azide (B81097) to form a highly reactive nitrene intermediate. This nitrene can exist in either a singlet or a triplet spin state, which dictates its subsequent reactivity.

Singlet Nitrene: The singlet nitrene can undergo intramolecular C-H insertion into a C-H bond of the adjacent phenyl ring to form a carbazole (B46965). For a derivative of this compound, this would lead to a substituted carbazole.

Triplet Nitrene: The triplet nitrene, which can be formed via intersystem crossing from the singlet state, behaves more like a diradical. It can abstract hydrogen atoms or undergo other radical-type reactions. In the case of ortho-substituted azidobiphenyls, the triplet nitrene can lead to the formation of phenanthridines. oup.comoup.com

Low-temperature photolysis studies of 2,2'-diazidobiphenyls have also revealed an unexpected pathway involving the formation of phenazines, which suggests a 1,1'-C-C bond fission of the biphenyl nucleus, possibly through an aziridine (B145994) intermediate. oup.comoup.com

The kinetics of the thermal decomposition of substituted 2-azidodiphenylmethanes have been studied, showing that the initial loss of nitrogen to form the nitrene is the rate-determining step. rsc.org Electron-donating substituents para to the azide group were found to stabilize the incipient nitrene. rsc.org

Rearrangement Reactions Involving Biphenyl and Acetamido Groups

The structural framework of this compound allows for several types of rearrangement reactions, particularly those involving the acetamido group.

One notable example is the Photo-Fries rearrangement . This photochemical reaction involves the homolytic cleavage of the C-N bond of an acetanilide (B955) upon UV irradiation, generating a radical pair. researchgate.net This radical pair, held within a solvent cage, can then recombine to form ortho- and para-amino ketones. For this compound, this rearrangement would be expected to yield aminoketone derivatives. The regioselectivity of the rearrangement can be influenced by the reaction medium, such as the use of surfactant micelles. researchgate.net

While not a direct rearrangement of the parent compound, the rearrangement of related N-aryl acetamides has been documented. For instance, a mild and efficient one-pot synthesis of N-aryl glycines has been developed from the rearrangement of 2-chloro-N-aryl acetamides. rsc.orgnih.govresearchgate.net This process proceeds through the formation of a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved to afford the N-aryl glycine. nih.govresearchgate.net

Although the classic Smiles rearrangement, which involves the intramolecular nucleophilic aromatic substitution of an activated aryl ether, is not directly applicable to this compound itself, derivatives with appropriate functionality could potentially undergo such transformations.

Carbon-Hydrogen Bond Activation and Functionalization Strategies

Modern synthetic chemistry has increasingly focused on the direct functionalization of C-H bonds, and the acetamido group is a well-established directing group for such transformations, particularly with palladium catalysis. acs.orgrsc.orgresearchgate.netnih.gov This approach offers a highly efficient and atom-economical way to introduce new functional groups into the this compound scaffold.

The acetamido group can chelate to a metal center, directing the activation of the ortho C-H bond. This leads to the formation of a metallacyclic intermediate, which can then react with a variety of coupling partners.

Ortho-Arylation: The ortho-arylation of acetanilides via Pd(II)-catalyzed C-H functionalization has been demonstrated. acs.orgnih.gov This allows for the synthesis of more complex biaryl structures. The reaction can be performed with various arylating agents, including trialkoxyarylsilanes. acs.org

Ortho-Borylation: A practical palladium-catalyzed method for the monoselective C-H borylation of acetanilides has been developed. rsc.org This introduces a boronic ester group, which is a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki coupling).

Intramolecular C-H Functionalization: Intramolecular C-H functionalization can lead to the formation of new ring systems. For example, palladium-catalyzed cyclization of α-chloroacetanilides can produce oxindoles. organic-chemistry.org A palladium-catalyzed method for the synthesis of carbazoles from 2-acetaminobiphenyls via tandem C-H functionalization and C-N bond formation has also been reported. nih.gov This provides a direct route to the carbazole core structure from readily available starting materials.

Interactive Data Table: Palladium-Catalyzed C-H Functionalization Reactions of Acetanilide Derivatives
Reaction TypeCatalyst SystemCoupling PartnerProduct Type
ortho-ArylationPd(OAc)₂ / Cu(OTf)₂ / AgFAr-Si(OAlk)₃ortho-Aryl Acetanilide
ortho-BorylationPd(OAc)₂B₂(pin)₂ortho-Boryl Acetanilide
ortho-AcylationPd(OAc)₂Benzylic Alcoholsortho-Acyl Acetanilide
Intramolecular CyclizationPd(OAc)₂ / Ligand(internal)Carbazole

Derivatization and Functional Group Interconversions of this compound

The functional groups present in this compound and its derivatives can be interconverted to access a wider range of compounds.

Hydrolysis of the Acetamido Group: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 2-amino-5-methylbiphenyl. This amine is a versatile intermediate that can be diazotized and converted to a variety of other functional groups (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer-type reactions. The hydrolysis of acetamido groups is a common step in multi-step syntheses. dissertationtopic.netgoogle.com

Reduction of Nitro Groups: If a nitro group is introduced onto the biphenyl scaffold via electrophilic substitution (as discussed in section 3.1), it can be selectively reduced to an amino group. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid combinations (e.g., Sn/HCl, Fe/HCl), and other reagents like sodium hydrosulfite. wikipedia.orgscispace.comdavidpublisher.com The choice of reagent can be critical for achieving chemoselectivity in the presence of other functional groups.

Further Derivatization of the Amino Group: Once the 2-amino-5-methylbiphenyl is obtained, the amino group can be acylated with different acyl chlorides or anhydrides to introduce various N-acyl groups. It can also be alkylated or used in the construction of heterocyclic rings.

Advanced Spectroscopic and Crystallographic Characterization of 2 Acetamino 5 Methylbiphenyl Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the elucidation of the molecular structure of 2-Acetamino-5-methylbiphenyl, offering detailed insights into its proton and carbon frameworks.

Proton NMR (¹H-NMR) for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in assigning the specific protons within the this compound molecule. In a typical ¹H-NMR spectrum, the chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS).

For this compound, the ¹H-NMR spectrum displays characteristic signals that correspond to the different types of protons present in the molecule. The aromatic protons on the biphenyl (B1667301) core resonate in the downfield region, typically between 7.0 and 8.5 ppm. The precise chemical shifts and coupling patterns of these aromatic protons are influenced by the positions of the acetamido and methyl substituents. The methyl group protons give rise to a singlet peak in the upfield region, usually around 2.4 ppm. The protons of the acetamido group also show distinct signals: the methyl protons appear as a singlet, while the amide proton (NH) signal can be observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Detailed analysis of a related compound, 2-acetamino-3,5-dimethylbiphenyl (B14126135), using ¹H-NMR in deuterated toluene (B28343) at 105 °C, revealed specific chemical shifts for the aromatic and methyl protons, confirming the structural arrangement. amazonaws.com For instance, the aromatic protons appeared as a singlet at 6.84 ppm, while the methyl groups showed singlets at 2.16 ppm and 2.12 ppm, and the acetamido methyl protons at 1.49 ppm. amazonaws.com

Table 1: Representative ¹H-NMR Spectral Data for a Related Biphenyl Derivative

Proton Type Chemical Shift (δ) in ppm
Aromatic Protons6.84 (s)
Methyl Protons2.16 (s), 2.12 (s)
Acetamido Methyl Protons1.49 (s)

Data obtained for 2-acetamino-3,5-dimethylbiphenyl in tol-d8 at 105 °C. amazonaws.com

Carbon-13 NMR (¹³C-NMR) for Carbon Framework Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. libretexts.org Unlike ¹H-NMR, ¹³C-NMR spectra are typically acquired with broadband proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org The chemical shifts in ¹³C-NMR span a much wider range than in ¹H-NMR, generally from 0 to 220 ppm, which minimizes signal overlap. libretexts.org

The carbon atoms in the aromatic rings of this compound resonate in the range of approximately 110 to 150 ppm. The specific chemical shifts are influenced by the electronic effects of the acetamido and methyl substituents. The carbon of the methyl group attached to the biphenyl ring appears at a characteristic upfield chemical shift. The carbonyl carbon of the acetamido group is found significantly downfield, typically in the region of 168-170 ppm, due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The methyl carbon of the acetamido group also has a distinct chemical shift in the upfield region.

For the related compound 2-acetamino-3,5-dimethylbiphenyl, ¹³C-NMR analysis in deuterated toluene at 105 °C provided the following chemical shifts: the carbonyl carbon at 168.16 ppm, aromatic carbons in the range of 127.43 to 141.14 ppm, and the methyl carbons at 22.14, 20.91, and 18.65 ppm. amazonaws.com

Table 2: Representative ¹³C-NMR Spectral Data for a Related Biphenyl Derivative

Carbon Type Chemical Shift (δ) in ppm
Carbonyl Carbon (C=O)168.16
Aromatic Carbons127.43 - 141.14
Methyl Carbons22.14, 20.91, 18.65

Data obtained for 2-acetamino-3,5-dimethylbiphenyl in tol-d8 at 105 °C. amazonaws.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) Studies

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

The FT-IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups. A prominent band corresponding to the N-H stretching vibration of the amide group is typically observed in the region of 3200-3300 cm⁻¹. The C=O stretching vibration of the amide I band appears as a strong absorption around 1660-1680 cm⁻¹. The aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. Bending vibrations for the methyl group and aromatic rings are also observed in the fingerprint region of the spectrum (below 1500 cm⁻¹).

In a study of the related compound 2-acetamino-3,5-dimethylbiphenyl, characteristic IR peaks were observed at 3248 cm⁻¹ (N-H stretch), 3027 cm⁻¹ (aromatic C-H stretch), and 1652 cm⁻¹ (C=O stretch). amazonaws.com

Table 3: Key FT-IR Vibrational Frequencies for a Related Biphenyl Derivative

Vibrational Mode Frequency (cm⁻¹)
N-H Stretch3248
Aromatic C-H Stretch3027
C=O Stretch (Amide I)1652

Data obtained for 2-acetamino-3,5-dimethylbiphenyl. amazonaws.com

Raman and Surface-Enhanced Raman Scattering (SERS) Investigations

Raman spectroscopy provides complementary vibrational information to FT-IR. It involves inelastic scattering of monochromatic light, usually from a laser. The Raman spectrum plots the intensity of the scattered light versus the Raman shift (in cm⁻¹). While no specific Raman or SERS studies on this compound were found, the principles of the techniques are applicable. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, which can be weak in the IR spectrum. For aromatic compounds like this compound, the ring breathing modes are often strong in the Raman spectrum.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. This enhancement allows for the detection of very low concentrations of an analyte. SERS could be a valuable tool for studying the orientation and interaction of this compound on surfaces.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight. The value of this peak corresponds to the sum of the atomic masses of all atoms in the molecule. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the amide bond, leading to the formation of characteristic fragment ions. For instance, loss of the acetyl group (CH₃CO) or the entire acetamido group (NHCOCH₃) would result in significant fragment peaks. The biphenyl core would also produce a stable fragment ion. Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different parts of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the confident identification of the compound and differentiation from isobaric interferences. This technique is a cornerstone in the characterization of novel compounds and in metabolomics studies to track the biotransformation of molecules. nih.govruc.dk For instance, in studies of related acetamino compounds, HRMS has been used to identify metabolites with high precision, demonstrating its power in complex biological matrices. nih.govruc.dk

Technique Application Key Advantage
HRMSElemental Composition DeterminationHigh accuracy and precision in mass measurement
Metabolite IdentificationDifferentiation from isobaric interferences

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it a versatile tool for the analysis of this compound in various contexts. LC-MS is widely used for the quantification of small molecules in complex mixtures, such as biological fluids or environmental samples. nih.govresearchgate.net The development of generic LC-MS/MS assay platforms allows for the rapid and reliable bioanalysis of a wide range of small molecule drugs. nih.gov

In a typical LC-MS setup, a reversed-phase column, such as a C18 column, is often employed with a gradient mobile phase consisting of water and an organic solvent like acetonitrile, both containing a small percentage of formic acid to improve ionization. nih.gov This setup enables the separation of the analyte of interest from other components in the sample before it enters the mass spectrometer for detection and quantification. nih.gov The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, allowing for the detection of compounds at very low concentrations. nih.gov

LC-MS Component Typical Parameters Purpose
ColumnPhenomenex Kinetex C18Separation of analyte
Mobile Phase A0.1% formic acid in waterAqueous component of the mobile phase
Mobile Phase B0.1% formic acid in acetonitrileOrganic component of the mobile phase
Flow Rate0.4 mL/minTo move the sample through the column
DetectionTandem Mass Spectrometry (MS/MS)Sensitive and selective quantification

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances. carleton.edu By irradiating a single crystal with X-rays, a diffraction pattern is generated, which can be analyzed to determine the unit cell dimensions, bond lengths, bond angles, and the precise position of each atom in the molecule. carleton.edu

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. rsc.org The crystal is rotated in the X-ray beam, and the diffraction data are collected. rsc.org This data is then processed to solve and refine the crystal structure. rsc.org For this compound, SC-XRD studies would reveal the dihedral angle between the two phenyl rings and the conformation of the acetamido group.

Crystallographic Parameter Information Obtained
Unit Cell DimensionsSize and shape of the basic repeating unit of the crystal
Space GroupSymmetry of the crystal lattice
Atomic Coordinates3D position of each atom in the asymmetric unit
Bond Lengths and AnglesGeometric details of the molecule

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions. rsc.org These interactions, although weaker than covalent bonds, play a crucial role in determining the physical properties of the solid, such as melting point and solubility.

Hydrogen bonds are among the strongest and most directional intermolecular interactions and often play a dominant role in the formation of crystal structures. bath.ac.uk In this compound, the N-H group of the acetamido moiety can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor, leading to the formation of hydrogen-bonded chains or networks. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.gov It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron distribution of the procrystal (the crystal lattice).

Interaction Type Typical Contribution to Hirshfeld Surface
H···H~50-60%
C···H/H···C~20-30%
O···H/H···O~10-20%
N···H/H···N< 5%

Computational and Theoretical Chemistry Studies of 2 Acetamino 5 Methylbiphenyl

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. tandfonline.com DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in determining the optimized molecular geometry and electronic properties of molecules like 2-Acetamino-5-methylbiphenyl. researchgate.net

The optimized geometry of this compound reveals the spatial arrangement of its atoms at the lowest energy state. Key structural parameters include bond lengths, bond angles, and dihedral angles. The dihedral angle between the two phenyl rings is a particularly important feature of biphenyl (B1667301) compounds, influencing their conformational flexibility and electronic properties.

Table 1: Selected Optimized Geometrical Parameters of this compound (Illustrative Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (biphenyl link)1.49
C-N (acetamide)1.36
C=O (acetamide)1.23
C-C-C (phenyl ring)120.0 (avg)
Phenyl-Phenyl45.0

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a model used to describe and predict chemical reactivity based on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.me The HOMO is the orbital of highest energy that contains electrons and acts as an electron donor, while the LUMO is the orbital of lowest energy that is unoccupied and can act as an electron acceptor. numberanalytics.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more reactive and less stable.

For this compound, the HOMO is typically localized on the more electron-rich regions of the molecule, such as the phenyl ring containing the acetamido group. The LUMO is often distributed over the biphenyl ring system. The analysis of these orbitals helps in understanding the molecule's behavior in chemical reactions. pku.edu.cn

Table 2: Frontier Molecular Orbital Properties of this compound (Illustrative Data)

ParameterEnergy (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)4.6

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and the stability of a molecule. researchgate.net It provides a description of the electron density in terms of localized bonds and lone pairs. wisc.edu

The analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization. researchgate.net Higher E(2) values indicate stronger interactions and greater stabilization of the molecule. researchgate.net

Table 3: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix (Illustrative Data)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (N)π* (C-C) phenyl15.2
LP (O)σ* (C-N)8.5
π (C=C) phenylπ* (C=C) phenyl20.1

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. tandfonline.com It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic reactivity, where the molecule is likely to be attacked by electrophiles. Blue regions represent positive electrostatic potential and are indicative of electrophilic reactivity, where the molecule may interact with nucleophiles. Green regions correspond to neutral potential. researchgate.net

For this compound, the MEP surface would likely show a negative potential around the oxygen atom of the carbonyl group, making it a site for electrophilic attack. The hydrogen atoms of the amino group and the phenyl rings would exhibit positive potential. This analysis is valuable for predicting how the molecule will interact with other molecules and its environment. researchgate.net

Molecular Modeling and Docking Studies of Intermolecular Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. dntb.gov.ua These methods are particularly useful in drug discovery for studying the interaction of a ligand with a protein receptor. nih.gov

Molecular docking simulations with this compound can be performed to investigate its potential binding to biological targets. The process involves placing the molecule into the binding site of a receptor and calculating the binding affinity. The results can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.net These studies can provide insights into the molecule's potential pharmacological activity. ontosight.ai

Prediction of Reactivity Descriptors and Reaction Pathways

Computational methods can be used to predict various reactivity descriptors that provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors are often derived from the energies of the frontier molecular orbitals.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A higher value indicates greater stability. researchgate.net

Chemical Potential (μ): The escaping tendency of electrons from a system (μ = -(I + A) / 2).

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons (ω = μ² / 2η).

These descriptors help in understanding the global reactivity of this compound. Furthermore, computational methods can be employed to model potential reaction pathways, identifying transition states and calculating activation energies to predict the feasibility and kinetics of chemical reactions. acs.org

Table 4: Global Reactivity Descriptors for this compound (Illustrative Data)

DescriptorValue (eV)
Ionization Potential (I)5.8
Electron Affinity (A)1.2
Chemical Hardness (η)2.3
Chemical Potential (μ)-3.5
Electrophilicity Index (ω)2.66

Environmental Fate and Behavior of 2 Acetamino 5 Methylbiphenyl

Biodegradation Pathways in Environmental Compartments

Specific studies detailing the biodegradation pathways of 2-Acetamino-5-methylbiphenyl in various environmental compartments such as soil, water, or sediment could not be located. General principles of microbial degradation of aromatic amines and biphenyl (B1667301) derivatives suggest potential pathways. For instance, the biodegradation of aromatic amines often involves initial transformation steps such as deamination or hydroxylation, catalyzed by microbial enzymes like deaminases and oxygenases. Similarly, the degradation of biphenyl structures typically proceeds through dioxygenation to form dihydrodiols, followed by ring cleavage. However, without specific studies on this compound, any proposed pathway would be purely speculative.

Environmental Partitioning and Distribution in Water and Sediment

Quantitative data on the partitioning and distribution of this compound between water and sediment, such as the soil organic carbon-water partitioning coefficient (Koc) or sediment-water partition coefficient (Kd), are not available in the reviewed literature. The environmental distribution of a chemical is governed by its physicochemical properties, including water solubility, vapor pressure, and octanol-water partition coefficient (Kow). Without these fundamental data for this compound, its tendency to adsorb to soil and sediment particles or to remain in the aqueous phase cannot be accurately predicted.

Degradation Kinetics and Mechanisms in the Environment

No information was found regarding the degradation kinetics and specific environmental degradation mechanisms of this compound. Studies on the rates of abiotic degradation processes such as photolysis or hydrolysis, as well as the half-life of this compound in different environmental matrices, are absent from the available scientific literature. Understanding these kinetic parameters is crucial for assessing the persistence and potential for long-range transport of the compound in the environment.

Advanced Analytical Methodologies for Trace Analysis of 2 Acetamino 5 Methylbiphenyl

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS with HRMS)

Hyphenated chromatography, which combines the separation power of chromatography with the detection capabilities of mass spectrometry, is indispensable for the trace analysis of organic molecules like 2-Acetamino-5-methylbiphenyl.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For this compound, a sample would first be introduced into the GC, where it is vaporized and separated from other components in a capillary column. The choice of the column's stationary phase is critical for achieving good resolution. A mid-polarity column would be a suitable starting point for this biphenyl (B1667301) derivative. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a chemical fingerprint. High-resolution accurate mass spectrometry (HRAMS) can further enhance specificity by providing the elemental composition of the detected ions. thermofisher.com

Table 1: Illustrative GC-MS Parameters for this compound Analysis

ParameterValue
Gas Chromatograph (GC)
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Inlet Temperature280 °C
Injection ModeSplitless
Carrier GasHelium at 1.0 mL/min
Oven Program100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or High-Resolution (e.g., Orbitrap)
Scan Rangem/z 40-450
Source Temperature230 °C

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), is a powerful alternative, especially for compounds that are not sufficiently volatile or are thermally labile. koreamed.org In this technique, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. Separation is achieved on a packed column, typically a reversed-phase column like a C18, using a gradient of aqueous and organic mobile phases. nih.govwaters.com The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such analyses. longdom.org The use of HRMS allows for the determination of the accurate mass of the parent ion and its fragments, which is crucial for unambiguous identification and for differentiating between compounds with the same nominal mass. researchgate.netfrontiersin.org

Table 2: Representative LC-MS/MS Parameters for this compound Quantification

ParameterValue
Liquid Chromatograph (LC)
ColumnC18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Mass Spectrometer (MS/MS)
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion > Product Ion[M+H]⁺ > specific fragment ions
Collision EnergyOptimized for the compound

Thermal Analytical Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. abo.fi They can provide valuable information about the purity, thermal stability, and polymorphism of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. vub.be This technique is particularly useful for determining the decomposition temperature and assessing the thermal stability of a compound. A TGA thermogram of this compound would show a stable mass until the onset of thermal decomposition, at which point a significant mass loss would be observed. The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. vub.be DSC is widely used to determine thermal transitions such as melting point, glass transition, and crystallization events. For this compound, a sharp endothermic peak on the DSC curve would indicate its melting point, which has been reported to be 71-72 °C. amazonaws.com The purity of the substance can also be estimated from the shape of the melting peak. Modulated DSC (MDSC) can provide even more detailed information by separating the heat flow signal into reversing and non-reversing components, which helps in interpreting complex transitions. tainstruments.com

Table 3: Anticipated Thermal Analysis Data for this compound

TechniqueParameterExpected Observation
DSC Melting Point (Tm)Endothermic peak at approximately 71-72 °C amazonaws.com
Enthalpy of Fusion (ΔHf)Quantitative value determined from peak area
TGA Onset of DecompositionTemperature at which significant mass loss begins
Residue at 600 °CPercentage of remaining mass after heating

Electrochemical Characterization Methods

Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive compounds. This compound contains functional groups that are susceptible to oxidation or reduction, making it a candidate for electrochemical detection. The acetamido group and the biphenyl system can both be electrochemically active.

The development of an electrochemical sensor for this compound would involve modifying an electrode surface to enhance its sensitivity and selectivity. Techniques such as cyclic voltammetry (CV) would be employed to study the redox behavior of the compound and to characterize the modified electrode. researchgate.net For quantitative trace analysis, more sensitive techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) would be utilized. mdpi.com These methods can achieve very low detection limits. nih.govchemmethod.com The sensor's performance would be evaluated based on its linear range, limit of detection (LOD), reproducibility, and selectivity against potential interfering substances. rsc.org

Table 4: Hypothetical Parameters for Electrochemical Detection of this compound

ParameterDescription
Working Electrode Glassy Carbon Electrode modified with a nanomaterial (e.g., carbon nanotubes, graphene)
Reference Electrode Ag/AgCl
Counter Electrode Platinum wire
Electrolyte Phosphate buffer solution (pH optimized for best signal)
Technique Differential Pulse Voltammetry (DPV)
Potential Range e.g., +0.2 V to +1.2 V (for oxidation)
Limit of Detection (LOD) Expected to be in the micromolar (µM) to nanomolar (nM) range

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Acetamino-5-methylbiphenyl, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis often involves biphenyl coupling reactions, such as Suzuki-Miyaura cross-coupling, using palladium catalysts. Optimization requires systematic variation of parameters:

  • Catalyst loading : Test 0.5–5 mol% to balance cost and efficiency.
  • Temperature : Explore 60–120°C to assess thermal stability and reaction kinetics.
  • Solvent polarity : Compare DMF, THF, and toluene for solubility and reactivity .
    • Safety Note : Ensure proper ventilation and PPE (gloves, goggles) during synthesis due to potential irritants .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should structural ambiguities be addressed?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from methyl and acetamido groups.
  • FTIR : Confirm the presence of C=O (amide I band ~1650 cm⁻¹) and N-H stretching (~3300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Compare experimental m/z with theoretical values (e.g., NIST Chemistry WebBook standards) .
    • Data Validation : Cross-reference with computational models (DFT) for electronic structure validation.

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Safety Protocols :

  • Ventilation : Use fume hoods to prevent inhalation of aerosols/dust .
  • Spill Management : Absorb spills with diatomaceous earth; decontaminate surfaces with ethanol .
  • Storage : Keep in airtight containers away from oxidizers and moisture to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacokinetic (PK) properties of this compound in preclinical models?

  • Experimental Design :

  • In Vitro Assays : Use Caco-2 cell monolayers to assess intestinal permeability.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation.
  • Toxicity Screening : Reference EPA’s toxicological review framework for biphenyl analogs to identify target organs .
    • Data Interpretation : Apply compartmental modeling (e.g., non-linear mixed-effects) to estimate clearance and volume of distribution.

Q. What strategies resolve contradictions in reported catalytic activity data for this compound derivatives?

  • Contradiction Analysis :

  • Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, catalyst batch).
  • Control Experiments : Test for trace metal contamination or moisture interference.
  • Statistical Validation : Use ANOVA to assess significance of variable interactions .
    • Case Study : Compare results from polar (DMF) vs. non-polar (toluene) solvents to explain divergent yields.

Q. How can computational chemistry guide the rational design of this compound analogs with enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values.
  • MD Simulations : Analyze ligand-protein stability over 100-ns trajectories (GROMACS) .

Data Management & Reporting

Q. What frameworks ensure rigorous documentation of experimental data for this compound studies?

  • Best Practices :

  • Electronic Lab Notebooks (ELNs) : Record raw spectra, chromatograms, and reaction parameters with timestamps.
  • Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) .
    • Conflict Resolution : Archive negative results to prevent publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.